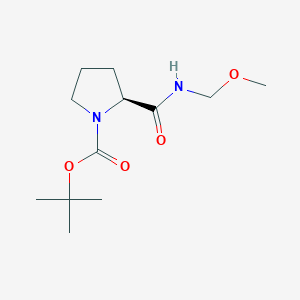![molecular formula C35H34N2O7 B8067043 (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B8067043.png)
(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid is a complex organic compound that features a combination of amino acids and aromatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of the amino group: The amino group is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling reaction: The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific properties. Biology : It serves as a probe in biochemical studies to understand protein-ligand interactions. Medicine Industry : Used in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The aromatic groups facilitate binding to hydrophobic pockets, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
- Bis(4-methoxyphenyl)amine derivatives
Uniqueness: The presence of both fluorenylmethyloxycarbonyl and bis(4-methoxyphenyl)methyl groups in (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid provides a unique combination of structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSROWNTJGSXEB-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}phenyl)boronic acid](/img/structure/B8066995.png)
![Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8067001.png)
![Methanesulfonic acid--2-[2-(2-methoxyethoxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B8067013.png)
![2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)-](/img/structure/B8067015.png)




![(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B8067070.png)

